molecular formula C10H13N3O2 B11810018 (5-Aminopyridin-3-yl)(morpholino)methanone

(5-Aminopyridin-3-yl)(morpholino)methanone

Cat. No.: B11810018
M. Wt: 207.23 g/mol
InChI Key: ZODPEMKLRCOSRL-UHFFFAOYSA-N
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Description

(5-Aminopyridin-3-yl)(morpholino)methanone is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an amino group at the 5-position and a morpholino group at the 3-position, linked through a methanone group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Aminopyridin-3-yl)(morpholino)methanone typically involves the reaction of 5-aminopyridine with morpholine in the presence of a suitable catalyst and solvent. One common method involves the use of palladium-catalyzed coupling reactions. For instance, substituted phenyl or pyridyl bromides can be coupled with morpholino (piperazin-1-yl)methanone to yield the desired product . The reaction conditions often include elevated temperatures and the use of solvents such as dioxane or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(5-Aminopyridin-3-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of (5-Aminopyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Aminopyridin-3-yl)(morpholino)methanone is unique due to its specific substitution pattern and the presence of both an amino group and a morpholino group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industrial settings.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

(5-aminopyridin-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C10H13N3O2/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4,11H2

InChI Key

ZODPEMKLRCOSRL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CN=C2)N

Origin of Product

United States

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